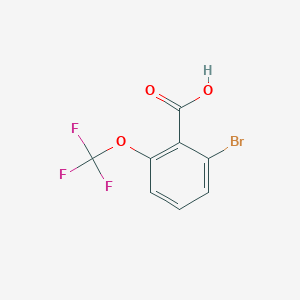

2-Bromo-6-(trifluoromethoxy)benzoic acid

描述

Overview of Benzoic Acid Derivatives in Organic Synthesis

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational components in the field of organic synthesis. Their utility stems from the reactivity of the carboxylic acid group, which can be readily transformed into a wide array of other functional groups, including esters, amides, and acid halides. This versatility allows for their incorporation into more complex molecular architectures. Furthermore, the aromatic ring of benzoic acid can undergo various electrophilic substitution reactions, enabling the introduction of diverse substituents that can modulate the molecule's electronic properties, lipophilicity, and steric profile. These characteristics make benzoic acid derivatives indispensable starting materials and intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Significance of Halogenation (Bromine) in Aromatic Systems

The introduction of a bromine atom onto an aromatic ring, a process known as bromination, is a common and impactful modification in organic synthesis. The presence of bromine significantly alters the electronic nature of the aromatic system, primarily through its electron-withdrawing inductive effect and its electron-donating resonance effect. This electronic perturbation can influence the reactivity of the ring and the acidity of other functional groups.

Crucially, the carbon-bromine bond serves as a versatile synthetic handle. Bromoaromatics are key precursors for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds. Additionally, the bromine atom can be readily converted into other functional groups through nucleophilic aromatic substitution or by the formation of organometallic reagents like Grignard or organolithium reagents. This synthetic flexibility makes brominated aromatic compounds highly valuable intermediates in the construction of complex organic molecules.

Role of Trifluoromethoxy (-OCF₃) Group in Modulating Molecular Properties and Reactivity

From an electronic standpoint, the trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property can profoundly influence the acidity of nearby functional groups and the reactivity of the aromatic ring. Unlike the related trifluoromethyl (-CF₃) group, the -OCF₃ group is considered a "super-halogen" due to its similar size to a halogen atom but with stronger electron-withdrawing capabilities. beilstein-journals.orgnih.gov Furthermore, the C-F bonds within the trifluoromethoxy group are exceptionally strong, rendering it highly stable towards metabolic degradation, which can increase the in vivo half-life of a drug. mdpi.com

Contextualization of 2-Bromo-6-(trifluoromethoxy)benzoic acid within Fluorinated Aromatics Research

This compound (CAS Number: 403646-46-8) is a prime example of a highly functionalized aromatic compound that embodies the principles of modern molecular design. nih.govclearsynth.com It brings together the synthetic versatility of a brominated aromatic ring, the property-modulating effects of the trifluoromethoxy group, and the reactive potential of a carboxylic acid. This strategic combination of functional groups makes it a valuable building block in the synthesis of novel compounds with potentially enhanced biological activity or material properties. Research into fluorinated aromatics is a burgeoning field, driven by the consistent finding that the incorporation of fluorine can lead to significant improvements in a molecule's efficacy and stability. beilstein-journals.orgnih.gov

Research Gaps and Future Directions in the Study of Complex Benzoic Acid Analogues

While the individual benefits of bromine and trifluoromethoxy substitution are well-documented, the synergistic effects of multiple, and often sterically demanding, substituents on a benzoic acid scaffold are less understood. For a specific molecule like this compound, detailed research into its unique reactivity, conformational preferences, and the influence of its substitution pattern on the properties of its derivatives remains an area ripe for exploration.

Future research will likely focus on the development of novel synthetic methodologies to access such complex analogues more efficiently. A deeper understanding of the interplay between the electronic and steric effects of the substituents will be crucial for the rational design of new molecules. Furthermore, the exploration of the applications of this compound and similar compounds in areas beyond pharmaceuticals, such as in the development of new polymers, liquid crystals, and agrochemicals, represents a promising avenue for future investigation. The continued study of these intricate benzoic acid analogues is poised to unlock new opportunities in various fields of chemical science.

属性

IUPAC Name |

2-bromo-6-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O3/c9-4-2-1-3-5(6(4)7(13)14)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMUHYSGAOIGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455544 | |

| Record name | 2-Bromo-6-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403646-46-8 | |

| Record name | 2-Bromo-6-(trifluoromethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403646-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of 2-Bromo-6-(trifluoromethoxy)benzoic acid by probing the magnetic environments of its constituent ¹H, ¹³C, and ¹⁹F nuclei. While direct experimental spectra for this specific compound are not widely published, a detailed analysis can be predicted based on established substituent effects on aromatic systems.

The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the single acidic proton of the carboxyl group. The substitution pattern—a carboxylic acid at C1, bromine at C2, and a trifluoromethoxy group at C6—dictates a specific arrangement of the remaining protons at positions C3, C4, and C5.

The electron-withdrawing nature of the bromine, trifluoromethoxy, and carboxylic acid groups will deshield the aromatic protons, causing them to resonate at relatively high chemical shifts (downfield). The proton of the carboxylic acid is anticipated to appear as a broad singlet at a very downfield position, typically above 10 ppm, due to its acidic nature and hydrogen bonding.

The aromatic region will display a complex splitting pattern for the three adjacent protons (an AMX spin system).

H4: This proton is flanked by H3 and H5. It is expected to appear as a triplet, with coupling to both adjacent protons.

H3 and H5: These protons are each adjacent to one other aromatic proton (H4). They will likely appear as doublets of doublets, though the pattern can be complex. The precise chemical shifts are influenced by the electronic effects of the nearby substituents.

Based on analogous substituted benzoic acids, a predicted ¹H NMR data table is presented below. chemicalbook.comchemicalbook.com

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | > 10 | br s | - |

| H4 | ~7.5 - 7.7 | t | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 |

| H3 | ~7.4 - 7.6 | d | J(H3-H4) ≈ 8.0 |

| H5 | ~7.3 - 7.5 | d | J(H5-H4) ≈ 8.0 |

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment created by the substituents. nih.gov

Carboxylic Carbon (C=O): This carbon is highly deshielded and is expected to appear in the range of 165-175 ppm. nih.gov

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts.

C1, C2, C6: These carbons, directly attached to the electron-withdrawing substituents (-COOH, -Br, -OCF3), will be significantly deshielded. The carbon attached to the trifluoromethoxy group (C6) will also show coupling to the fluorine atoms.

A table of predicted ¹³C NMR chemical shifts is provided below, based on data from similar compounds like 2-bromobenzoic acid and trifluoromethoxybenzene. nih.govnih.gov

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 175 |

| C6 (-OCF3) | 145 - 155 (q) |

| C1 (-COOH) | 135 - 145 |

| C2 (-Br) | 120 - 130 |

| C4 | 130 - 135 |

| C5 | 125 - 130 |

| C3 | 120 - 125 |

| -OCF3 | ~120 (q) |

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and electronic environment of the trifluoromethoxy (-OCF3) group. This group is expected to produce a single sharp signal, as the three fluorine atoms are chemically equivalent. The chemical shift of the -OCF3 group is sensitive to its electronic surroundings. For a trifluoromethoxy group attached to an aromatic ring, the chemical shift typically appears in the range of -56 to -60 ppm relative to a CFCl₃ standard. spectrabase.comresearchgate.net

Predicted ¹⁹F NMR Data

| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCF3 | -56 to -60 | s |

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons: H3 with H4, and H4 with H5.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC would definitively link the ¹H signals for H3, H4, and H5 to their corresponding ¹³C signals (C3, C4, and C5).

The carboxylic proton to C1 and the carbonyl carbon.

H3 to C1, C2, and C5.

H4 to C2 and C6.

H5 to C1 and C3.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound will be dominated by vibrations characteristic of the carboxylic acid group, the substituted benzene (B151609) ring, and the trifluoromethoxy group. core.ac.uknist.gov

Carboxylic Acid Group:

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. docbrown.info

C=O Stretch: A strong, sharp absorption should appear in the IR spectrum around 1700 cm⁻¹. The position of this band can be influenced by conjugation with the aromatic ring and hydrogen bonding. docbrown.info

C-O Stretch and O-H Bend: These coupled vibrations are expected in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions. An out-of-plane O-H bend is also typically observed around 920 cm⁻¹.

Aromatic Ring:

C-H Stretch: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

C=C Stretch: Ring stretching vibrations typically give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane C-H bending vibrations will be present in the fingerprint region (below 1300 cm⁻¹).

Trifluoromethoxy and Bromo Groups:

C-F Stretches: The C-F stretching modes of the trifluoromethoxy group are expected to be very strong in the IR spectrum, typically appearing in the 1250-1050 cm⁻¹ range. mun.ca

C-O Stretch (-OCF₃): The stretching vibration of the C-O bond adjacent to the trifluoromethoxy group will also be present in the fingerprint region.

C-Br Stretch: The C-Br stretching vibration is expected to appear at a lower frequency, typically in the 600-500 cm⁻¹ range.

The combination of these characteristic vibrational bands in both IR and Raman spectra allows for a detailed confirmation of the functional groups and substitution pattern of this compound.

Predicted IR and Raman Vibrational Modes

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | Weak |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium | Medium |

| C=O stretch (Carboxylic Acid) | 1680 - 1720 | Strong | Medium-Strong |

| C=C stretch (Aromatic Ring) | 1450 - 1600 | Medium-Strong | Strong |

| C-F stretch (-OCF3) | 1050 - 1250 | Very Strong | Medium |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong | Weak |

| C-Br stretch | 500 - 600 | Medium | Strong |

Characteristic Absorptions of Bromine and Trifluoromethoxy Groups

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. wikipedia.org For this compound, the IR spectrum is distinguished by absorptions corresponding to its specific substituents. The carbon-bromine (C-Br) bond typically exhibits a stretching vibration in the far-infrared region of the spectrum. libretexts.org

The trifluoromethoxy (-OCF₃) group presents a more complex series of absorptions due to the combination of C-O and C-F bonds. The C-F stretching modes are known to produce very strong and characteristic bands in the infrared spectrum, often in the 1250-750 cm⁻¹ range. benthamopen.com The C-O stretching vibration associated with the ether linkage also falls within this region. benthamopen.com These absorptions are often coupled, leading to a series of intense bands that are highly indicative of the -OCF₃ group's presence.

In addition to these specific groups, the spectrum will also display characteristic absorptions for the substituted aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C-C in-ring stretching vibrations between 1600-1450 cm⁻¹. pressbooks.pubopenstax.org The carboxylic acid functional group will be evident from a very broad O-H stretch and a strong C=O (carbonyl) stretch.

Table 1: Predicted Characteristic Infrared Absorptions

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong |

| Aromatic Ring | C-H stretch | 3100-3000 | Medium to Weak |

| Carboxylic Acid | C=O stretch | ~1700 | Strong |

| Aromatic Ring | C-C in-ring stretch | 1600-1450 | Medium |

| Trifluoromethoxy | C-F stretches | 1250-1000 | Very Strong |

| Trifluoromethoxy | C-O stretch | 1250-1000 | Strong |

| Aromatic Ring | C-H out-of-plane bend | 900-675 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₈H₄BrF₃O₃. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The presence of bromine is particularly distinctive due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks separated by two mass units.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₄BrF₃O₃ |

| Theoretical Exact Mass ([M(⁷⁹Br)]⁺) | 283.9327 u |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide detailed structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways, including the loss of the carboxylic acid group, the bromine atom, and the trifluoromethoxy group. The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. For instance, the initial loss of the carboxyl group (-COOH) is a common fragmentation pathway for benzoic acids. docbrown.info

Table 3: Plausible MS/MS Fragmentation Pathways and Expected Fragment Ions

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion Formula | Expected Fragment m/z (for ⁷⁹Br) |

|---|---|---|---|

| [C₈H₄BrF₃O₃]⁺ (283.9) | H₂O | [C₈H₂BrF₃O₂]⁺ | 265.9 |

| [C₈H₄BrF₃O₃]⁺ (283.9) | COOH | [C₇H₄BrF₃]⁺ | 238.9 |

| [C₈H₄BrF₃O₃]⁺ (283.9) | Br | [C₈H₄F₃O₃]⁺ | 205.0 |

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound was not found in the reviewed literature, its solid-state structure can be reliably predicted based on extensive crystallographic studies of closely related substituted benzoic acids. nih.govnih.govnih.gov

Conformational Analysis and Intermolecular Interactions

In the solid state, substituted benzoic acids commonly exhibit a planar or near-planar aromatic ring. However, due to steric hindrance from ortho-substituents, the carboxylic acid group is often twisted out of the plane of the benzene ring. nih.gov For this compound, the two bulky ortho groups (Br and OCF₃) would likely induce a significant dihedral angle between the plane of the carboxyl group and the aromatic ring.

Computational Chemistry and Theoretical Studies of 2 Bromo 6 Trifluoromethoxy Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is widely employed to investigate the structural and electronic properties of molecules like 2-Bromo-6-(trifluoromethoxy)benzoic acid. Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a reliable level of theory for geometry optimization, frequency calculations, and electronic property predictions. researchgate.netnih.govbanglajol.info

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process minimizes the energy of the molecule to predict its equilibrium structure. For this compound, DFT calculations predict a planar aromatic ring with the carboxylic acid, bromo, and trifluoromethoxy groups as substituents. The precise bond lengths and angles are determined, providing a theoretical model that can be compared with experimental data if available. nih.govresearchgate.net The steric and electronic effects of the bulky and electronegative substituents influence the final geometry.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Br | 1.910 | C1-C6-C5 | 119.5 |

| C-C (aromatic) | 1.390 - 1.410 | C6-C1-C2 | 120.5 |

| C-O (carboxyl) | 1.355 | O=C-O | 122.0 |

| C=O (carboxyl) | 1.215 | C-O-C (ether) | 118.0 |

| C-O (ether) | 1.370 | F-C-F | 107.5 |

| C-F | 1.345 |

Note: These are representative theoretical values and may vary with the level of theory.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the electron-withdrawing nature of the substituents is expected to lower the energies of both the HOMO and LUMO.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 5.75 |

Note: Values are illustrative and depend on the computational method.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. wolfram.com It is mapped onto the electron density surface, using a color scale to indicate regions of different electrostatic potential. Red colors signify areas of high electron density and negative potential, which are susceptible to electrophilic attack. Blue colors indicate regions of low electron density and positive potential, which are prone to nucleophilic attack. researchgate.netsemanticscholar.org For this compound, the MEP map would show the most negative potential (red) around the oxygen atoms of the carboxylic group, identifying them as primary sites for electrophilic interaction. The hydrogen atom of the carboxyl group and the regions around the bromine and trifluoromethoxy groups would exhibit a more positive potential (blue), indicating their electrophilic character. researchgate.netwalisongo.ac.id

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. nih.govresearchgate.net These calculations, typically done at the same level of theory as the geometry optimization, yield a set of vibrational modes and their corresponding frequencies. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. slideshare.net The predicted spectrum can then be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands to specific functional groups and molecular motions, such as stretching, bending, and wagging.

Table 3: Predicted Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3500 | O-H stretch | Carboxylic Acid |

| ~1720 | C=O stretch | Carboxylic Acid |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1300 | C-O stretch | Carboxylic Acid / Ether |

| ~1250 | C-F stretch | Trifluoromethoxy Group |

| ~1100 | O-CF₃ stretch | Trifluoromethoxy Group |

| ~700 | C-Br stretch | Bromo Group |

Note: These are approximate values for characteristic vibrational modes.

Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uknih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted chemical shifts, usually referenced against a standard like Tetramethylsilane (TMS), are valuable for interpreting experimental NMR data and confirming the molecular structure. docbrown.info

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| H (COOH) | 12.0 - 13.0 |

| H (aromatic) | 7.5 - 8.0 |

| C (COOH) | ~168 |

| C (aromatic) | 120 - 140 |

| C (CF₃) | ~122 (quartet) |

Note: Values are typical ranges and subject to solvent and substituent effects.

Quantum Chemical Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the global reactivity of a molecule. These indices provide a quantitative measure of different aspects of chemical reactivity. researchgate.netresearchgate.netasrjetsjournal.org

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E(LUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

These descriptors help in comparing the reactivity of different molecules and understanding their behavior in chemical reactions.

Table 5: Calculated Quantum Chemical Descriptors

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 7.25 |

| Electron Affinity (A) | 1.50 |

| Electronegativity (χ) | 4.375 |

| Chemical Hardness (η) | 2.875 |

| Chemical Softness (S) | 0.348 |

| Electrophilicity Index (ω) | 3.32 |

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2.

Comprehensive Analysis of this compound Reveals Limited Publicly Available Computational and Theoretical Data

Despite its potential applications in medicinal chemistry and materials science, a thorough review of scientific literature and chemical databases indicates a significant lack of publicly available computational and theoretical studies on this compound. While the compound is available from several chemical suppliers, in-depth research into its electronic and structural properties, as specified in the requested article outline, does not appear to have been published.

The requested analysis, which was to include detailed subsections on global and local reactivity descriptors, conformational analysis, and molecular dynamics simulations, could not be completed due to the absence of specific data for this compound. Computational chemistry studies are crucial for understanding the behavior of molecules, predicting their reactivity, and designing new materials and drugs. The lack of such studies for this particular compound limits a deeper understanding of its chemical nature.

For many similar compounds, such as other substituted benzoic acids, extensive computational analyses have been performed. These studies typically employ methods like Density Functional Theory (DFT) to calculate properties such as hardness, softness, and electrophilicity index, which provide insights into the molecule's stability and reactivity. researchgate.netresearchgate.netbanglajol.info Furthermore, Fukui functions are often calculated to identify the most reactive sites within a molecule. researchgate.netresearchgate.net

Conformational analysis, which involves studying the different spatial arrangements of a molecule's atoms and their corresponding energies, is another critical area of computational chemistry. For substituted benzoic acids, the rotational barrier of the carboxylic acid group and the potential for intermolecular interactions, such as hydrogen bonding, are of significant interest. nih.govnih.govresearchgate.net These analyses help in understanding how the molecule might behave in different environments and how it might interact with other molecules.

Molecular Dynamics (MD) simulations, which model the movement of atoms and molecules over time, can provide valuable information about the dynamic behavior of a compound in solution and the effects of different solvents on its conformation and properties. researchgate.net

While general principles of computational chemistry can be applied to hypothesize about the properties of this compound based on its functional groups, any such discussion would be speculative without specific research to substantiate the claims. The bromine atom and the trifluoromethoxy group are expected to have significant electronic and steric effects on the benzoic acid core, influencing its acidity, reactivity, and conformational preferences. However, without dedicated computational studies, the precise nature and magnitude of these effects remain unknown.

The absence of published research on the computational and theoretical aspects of this compound highlights a gap in the scientific literature. Such studies would be valuable for researchers working with this compound and could facilitate its application in various fields.

Molecular Dynamics (MD) Simulations

Ligand-Target Interactions

Currently, there is a notable absence of publicly available research detailing the specific ligand-target interactions of this compound through computational chemistry and theoretical studies. Extensive searches of scientific literature and databases did not yield any studies that have performed molecular docking, molecular dynamics simulations, or other in silico analyses to elucidate the binding modes of this compound with specific biological targets.

While computational studies are a common approach to predict and analyze the interaction of small molecules with proteins and other biological macromolecules, no such data has been published for this compound. Therefore, information regarding its potential binding affinities, key interacting amino acid residues, and the types of intermolecular forces governing its interaction with any biological target (such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions) remains uncharacterized in the scientific literature.

Future computational research would be necessary to explore the potential biological activity of this compound and to provide a theoretical framework for understanding its structure-activity relationships. Such studies would be invaluable for identifying potential protein targets and guiding further experimental investigation.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 6 Trifluoromethoxy Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo a range of transformations, including conversion to esters and amides, removal via decarboxylation, and reactions with carbon nucleophiles.

Direct esterification of 2-bromo-6-(trifluoromethoxy)benzoic acid is challenging due to significant steric hindrance. The bulky bromine and trifluoromethoxy groups flanking the carboxylic acid impede the approach of an alcohol nucleophile. Ortho-disubstituted benzoic acids are known to react very slowly, if at all, under standard Fischer esterification conditions. researchgate.net

A more effective and common strategy involves a two-step process initiated by the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. ontosight.ai The resulting 2-bromo-6-(trifluoromethoxy)benzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with alcohols or amines to yield the corresponding esters or amides in high yield. ontosight.ai

Alternatively, direct amidation can be attempted using coupling reagents that activate the carboxylic acid in situ. Boric acid has been reported as a catalyst for the direct condensation of benzoic acids and amines, although the steric hindrance in this specific substrate may still limit its efficacy. researchgate.net

Table 1: Representative Two-Step Esterification/Amidation Strategy

| Step | Reactant 1 | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | SOCl₂ or (COCl)₂ | 2-Bromo-6-(trifluoromethoxy)benzoyl chloride | Activation of Carboxylic Acid |

| 2a | 2-Bromo-6-(trifluoromethoxy)benzoyl chloride | R-OH, Pyridine | Ester | Ester Formation |

The removal of the carboxyl group from this compound can be achieved through several pathways, often involving radical intermediates. The presence of electron-withdrawing groups on the aromatic ring can facilitate these transformations.

Photoredox-Catalyzed Decarboxylation: A modern approach involves the visible-light-mediated decarboxylation of aryl carboxylic acids using photoredox catalysis. nih.govrsc.org This method generates aryl radicals under mild conditions. nih.gov The proposed mechanism involves the in situ formation of an acyl hypobromite (B1234621) intermediate, which then undergoes single-electron reduction facilitated by the photocatalyst, leading to fragmentation, loss of CO₂, and formation of the 2-bromo-6-(trifluoromethoxy)phenyl radical. researchgate.netresearchgate.net This radical can then be trapped by a suitable reaction partner, for instance, in biaryl synthesis. researchgate.net

Hunsdiecker-Type Reactions: The classic Hunsdiecker reaction, involving the treatment of a silver carboxylate salt with bromine, can be applied to achieve decarboxylative bromination. This method has been shown to be effective for aromatic acids bearing electron-withdrawing substituents, which often give higher yields than their electron-rich counterparts. cdnsciencepub.com A transition-metal-free variation of this reaction provides an efficient route to convert aromatic acids into aryl bromides. nih.gov

Thermal and Metal-Catalyzed Decarboxylation: Thermal decarboxylation of ortho-substituted benzoic acids is a known process, though it often requires high temperatures. researchgate.net The activation barrier can be substantial. nih.gov In some cases, transition metals like copper can mediate decarboxylative functionalization, such as hydroxylation, to produce phenols from benzoic acids. nih.gov

The direct reaction of organometallic reagents, such as Grignard or organolithium compounds, with the carboxylic acid moiety of this compound is complex. The initial reaction is an acid-base neutralization, where the organometallic reagent deprotonates the carboxylic acid to form a lithium or magnesium carboxylate salt. Forcing conditions (e.g., excess organometallic reagent) would be required for a second equivalent to add to the carbonyl carbon. This subsequent nucleophilic attack would yield a ketone after workup, but the reaction is often difficult to control and can proceed to form a tertiary alcohol. The significant steric hindrance from the ortho-substituents would likely make this addition reaction particularly sluggish.

Reactions at the Bromine Substituent

The bromine atom serves as a versatile leaving group, enabling functionalization of the aromatic ring through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a powerful method for replacing a halide on an aromatic ring. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the leaving group. youtube.com

The reaction is strongly favored when the aromatic ring is activated by potent electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org this compound is an exceptionally well-activated substrate for SNAr. It possesses two strong electron-withdrawing groups—the trifluoromethoxy group (-OCF₃) and the carboxylic acid group (-COOH)—both positioned ortho to the bromine atom. These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance and inductive effects, thereby lowering the activation energy for the reaction. science.govsemanticscholar.org Consequently, this compound is expected to react readily with a variety of nucleophiles (e.g., alkoxides, thiolates, amines) to displace the bromide ion.

Table 2: Factors Favoring SNAr on this compound

| Feature | Role in SNAr |

|---|---|

| Bromine Atom | Good leaving group |

| ortho-Trifluoromethoxy Group | Strong electron-withdrawing group; activates the ring |

| ortho-Carboxylic Acid Group | Strong electron-withdrawing group; activates the ring |

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation, and aryl bromides are common substrates. The ortho-disubstituted nature of this compound can present steric challenges, but specialized ligands and conditions have been developed to overcome such issues.

Negishi Coupling: This reaction couples an organozinc reagent with an organohalide. It is known for its high functional group tolerance and is effective for coupling with a wide range of aryl bromides. organic-chemistry.org Palladium catalysts with specialized biarylphosphine ligands can effectively promote the coupling of alkylzinc halides with sterically hindered aryl bromides. organic-chemistry.orgpitt.edu This reaction could be used to introduce alkyl or aryl groups at the 2-position of the parent molecule. researchgate.netnih.gov

Stille Coupling: The Stille reaction involves the coupling of an organostannane reagent with an organohalide. It is highly versatile and tolerates a vast array of functional groups, although concerns about the toxicity of tin byproducts exist.

Buchwald-Hartwig Amination: This is a cornerstone reaction for the formation of C-N bonds by coupling an amine with an aryl halide. wikipedia.org Modern catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, show remarkable efficiency and scope. Importantly, the methodology has been successfully expanded to include aryl halides that contain free carboxylic acid groups, making it directly applicable for the amination of this compound. acs.org Microwave-assisted protocols have been shown to significantly reduce reaction times for the amination of related trifluoromethyl-substituted aryl bromides. acs.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org It is a highly reliable method for the synthesis of arylalkynes. organic-chemistry.org The reaction is typically carried out under mild conditions and should be a viable method for introducing an alkyne substituent in place of the bromine atom. wikipedia.org

Table 3: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Negishi | Organozinc (R-ZnX) | C-C | Pd(0) + Ligand |

| Stille | Organostannane (R-SnR'₃) | C-C | Pd(0) + Ligand |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd(0)/Pd(II) + Ligand + Base |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | Pd(0) + Cu(I) + Base |

Lithiation and Subsequent Electrophilic Quenching

Directed ortho-lithiation is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. In the case of substituted benzoic acids, the carboxylic acid group can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent ortho position. For this compound, the position ortho to the carboxylic acid is already substituted with a bromine atom. Therefore, lithiation is anticipated to occur at the other ortho position, C6, which is also activated by the trifluoromethoxy group.

The process involves the treatment of the benzoic acid with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The strong base deprotonates the most acidic proton on the aromatic ring, which is the one at the C6 position, facilitated by the coordinating effect of the adjacent carboxylic acid and the inductive effect of the trifluoromethoxy group. This results in the formation of a dilithiated species, with one lithium atom associated with the carboxylate and the other at the C6 position.

This lithiated intermediate is a potent nucleophile and can react with a variety of electrophiles to introduce new functional groups at the C6 position with high regioselectivity. The subsequent electrophilic quench can be achieved with a range of electrophilic reagents.

Table 1: Potential Electrophilic Quenching Reactions of Lithiated this compound

| Electrophile | Reagent Example | Potential Product |

| Alkyl halides | Methyl iodide (CH₃I) | 2-Bromo-6-methyl-6-(trifluoromethoxy)benzoic acid |

| Aldehydes/Ketones | Acetone ((CH₃)₂CO) | 2-Bromo-6-(1-hydroxy-1-methylethyl)-6-(trifluoromethoxy)benzoic acid |

| Carbon dioxide | CO₂ | 2-Bromo-6-(trifluoromethoxy)isophthalic acid |

| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | 2-Bromo-6-(methylthio)-6-(trifluoromethoxy)benzoic acid |

| Silyl halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | 2-Bromo-6-(trimethylsilyl)-6-(trifluoromethoxy)benzoic acid |

It is important to note that the presence of the bromine atom at the C2 position might lead to competing reactions, such as lithium-halogen exchange. However, directed ortho-metalation is generally faster than lithium-halogen exchange, especially at low temperatures. The choice of the organolithium reagent and reaction conditions can be optimized to favor the desired lithiation at C6.

Reactions at the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is known for its high stability, which is a consequence of the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms.

Stability and Reactivity of the -OCF₃ Group under Various Conditions

The trifluoromethoxy group is generally robust and resistant to cleavage under a wide range of reaction conditions. It is stable to many acidic and basic conditions, as well as to many oxidizing and reducing agents. This stability makes it a valuable substituent in medicinal chemistry and materials science for modulating the electronic and lipophilic properties of molecules without introducing a reactive site.

The stability of the aryl-OCF₃ bond is attributed to the high bond dissociation energy of the C-F bonds and the delocalization of the oxygen lone pairs into the aromatic ring, which is somewhat counteracted by the strong inductive withdrawal of the CF₃ group.

Potential for Defluorination or Transformation

While the trifluoromethoxy group is highly stable, its transformation is not impossible. Under harsh conditions, cleavage of the C-O or C-F bonds can occur.

Defluorination: Reductive defluorination of trifluoromethoxyarenes is challenging and typically requires potent reducing agents or specific catalytic systems. Reactions with strong Lewis acids in the presence of a hydride source could potentially lead to partial or complete defluorination, though such reactions are not common for the -OCF₃ group compared to the -CF₃ group.

Transformation: Transformation of the trifluoromethoxy group is rare. Under extremely forcing acidic conditions, such as with superacids, hydrolysis to a carboxylic acid has been observed for trifluoromethyl groups, and similar reactivity might be possible for the trifluoromethoxy group, potentially leading to the formation of a phenol (B47542) derivative after cleavage of the O-CF₃ bond. However, these conditions are often not compatible with other functional groups in the molecule.

Electrophilic Aromatic Substitution (EAS) on the Benzoic Acid Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. The regioselectivity of EAS on this compound is determined by the directing effects of the three existing substituents.

Regioselectivity Influenced by Substituents

The directing effects of the substituents on the benzoic acid ring are as follows:

Carboxylic acid (-COOH): This is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions.

Bromine (-Br): This is a deactivating group but an ortho, para-director. It deactivates the ring through its inductive effect but directs incoming electrophiles to the ortho and para positions due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance.

Trifluoromethoxy (-OCF₃): This group is strongly deactivating due to the powerful inductive electron withdrawal of the fluorine atoms. Like other alkoxy groups, it possesses lone pairs on the oxygen atom that can participate in resonance, which would suggest it is an ortho, para-director.

In this compound, the available positions for substitution are C3, C4, and C5. The directing effects of the substituents on these positions are summarized below:

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Position | Influence of -COOH (at C1) | Influence of -Br (at C2) | Influence of -OCF₃ (at C6) | Overall Prediction |

| C3 | meta | ortho | meta | Potentially favored |

| C4 | para | meta | para | Disfavored |

| C5 | meta | para | ortho | Potentially favored |

The carboxylic acid group strongly directs incoming electrophiles to the C3 and C5 positions (meta). The bromine atom directs to the C3 (ortho) and C5 (para) positions. The trifluoromethoxy group, acting as an ortho, para-director, would also direct to the C5 (ortho) and C3 (para) positions.

Nitration, Sulfonation, and Halogenation

Nitration: This is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The electrophile is the nitronium ion (NO₂⁺). Based on the analysis above, the major product is expected to be 2-bromo-5-nitro-6-(trifluoromethoxy)benzoic acid .

Sulfonation: This reaction is performed with fuming sulfuric acid (H₂SO₄/SO₃). The electrophile is SO₃ or protonated SO₃. Similar to nitration, the sulfonic acid group is expected to be introduced at the C5 position, yielding 2-bromo-6-(trifluoromethoxy)-5-sulfobenzoic acid .

Halogenation: Halogenation (e.g., bromination or chlorination) is carried out in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The electrophile is a polarized halogen molecule. The incoming halogen atom is predicted to substitute at the C5 position, resulting in, for example, 2,5-dibromo-6-(trifluoromethoxy)benzoic acid .

Oxidation and Reduction Reactions

The chemical behavior of this compound in oxidation and reduction reactions is dictated by the interplay of its three distinct functional groups: the carboxylic acid, the bromine atom, and the trifluoromethoxy group, all attached to a benzene (B151609) ring. The electron-withdrawing nature of the trifluoromethoxy and carboxylic acid groups renders the aromatic ring electron-deficient, influencing its susceptibility to both oxidative and reductive transformations.

Reduction of the Carboxylic Acid

The carboxylic acid functional group in this compound can be selectively reduced to the corresponding primary alcohol, (2-bromo-6-(trifluoromethoxy)phenyl)methanol. This transformation is a common and synthetically useful reaction in organic chemistry.

Powerful hydride reagents are typically employed for this reduction, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids to alcohols. testbook.comdoubtnut.com The reaction proceeds via the transfer of a hydride ion to the carbonyl carbon of the carboxylic acid.

Another effective reagent for this transformation is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF). edwiserinternational.com Borane is known for its chemoselectivity in reducing carboxylic acids in the presence of other functional groups. While specific experimental data for the reduction of this compound is not extensively reported, the reduction of a closely related analog, 5-bromo-2-(trifluoromethoxy)benzoic acid, to (5-bromo-2-(trifluoromethoxy)phenyl)methanol (B1372437) has been achieved using a solution of borane in tetrahydrofuran.

Catalytic hydrogenation can also be employed to reduce benzoic acid derivatives. For instance, the hydrogenation of benzoic acid to benzyl (B1604629) alcohol has been achieved using a ruthenium-tin catalyst. researchgate.net However, this method can sometimes lead to the reduction of the aromatic ring as well, depending on the catalyst and reaction conditions. nih.govcabidigitallibrary.org

The following table summarizes common reducing agents and their expected products for the reduction of the carboxylic acid group in this compound.

| Reagent | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | (2-bromo-6-(trifluoromethoxy)phenyl)methanol | A powerful, non-selective reducing agent. |

| Borane-Tetrahydrofuran (BH₃·THF) | (2-bromo-6-(trifluoromethoxy)phenyl)methanol | A more selective reagent for carboxylic acid reduction. |

| Sodium Borohydride/Iodine (NaBH₄/I₂) | (2-bromo-6-(trifluoromethoxy)phenyl)methanol | This combination can generate diborane (B8814927) in situ, which then acts as the reducing agent. edwiserinternational.comresearchgate.net |

| Catalytic Hydrogenation (e.g., Ru-Sn/Al₂O₃) | (2-bromo-6-(trifluoromethoxy)phenyl)methanol | Reaction conditions need to be carefully controlled to avoid reduction of the aromatic ring. researchgate.net |

Oxidative Pathways of the Aromatic Ring

The aromatic ring of this compound is highly electron-deficient due to the presence of the electron-withdrawing trifluoromethoxy (-OCF₃) and carboxylic acid (-COOH) groups. This electronic nature makes the ring generally resistant to electrophilic attack and, consequently, to many common oxidative pathways that target electron-rich aromatic systems.

Information on the specific oxidative degradation of this compound is scarce in the available literature. However, potential oxidative pathways can be inferred from the reactivity of other halogenated and electron-deficient aromatic compounds.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, are known to oxidize alkyl side chains on benzene rings to carboxylic acids. libretexts.orglibretexts.orgyoutube.comlumenlearning.com However, in the absence of an alkyl side chain, the aromatic ring of this compound is expected to be quite stable under these conditions. Benzene itself is inert to potassium permanganate. quora.com

More aggressive oxidation conditions, such as those employing ruthenium tetroxide (RuO₄), are capable of cleaving benzene rings. youtube.comchem-station.comwikipedia.orgnih.govorganic-chemistry.org This powerful oxidant is typically generated in situ from a ruthenium precursor like ruthenium(III) chloride with a co-oxidant such as sodium periodate. It is plausible that under such harsh conditions, the aromatic ring of this compound could undergo oxidative cleavage, leading to a complex mixture of aliphatic carboxylic acids.

Advanced oxidation processes, such as photo-oxidation with hydrogen peroxide or ozonolysis, are known to degrade benzoic acid and its derivatives through the generation of highly reactive hydroxyl radicals. rsc.orgresearchgate.netnih.gov These processes typically involve hydroxylation of the aromatic ring, followed by ring-opening to form smaller organic acids. The presence of the bromine and trifluoromethoxy substituents would likely influence the sites of initial radical attack and the subsequent degradation pathway.

Microbial degradation offers an alternative oxidative pathway. For instance, a strain of Pseudomonas aeruginosa has been shown to degrade 2-bromobenzoic acid, suggesting that enzymatic systems can hydroxylate and cleave the aromatic ring of halogenated benzoic acids. researchgate.net It is conceivable that specific microorganisms could also metabolize this compound.

The following table outlines potential oxidative pathways for the aromatic ring of this compound based on the reactivity of analogous compounds.

| Oxidizing System | Potential Reaction Pathway | Expected Products |

| Ruthenium Tetroxide (RuO₄) | Oxidative cleavage of the aromatic ring. | Complex mixture of aliphatic carboxylic acids. |

| Ozone (O₃) | Hydroxylation followed by ring-opening. | Smaller, functionalized aliphatic acids. nih.gov |

| UV/Hydrogen Peroxide (H₂O₂) | Radical-mediated hydroxylation and ring cleavage. | Hydroxylated intermediates, followed by aliphatic acids. rsc.org |

| Microbial Oxidation | Enzymatic hydroxylation and dearomatization. | Catechol-type intermediates and subsequent ring-fission products. researchgate.net |

Applications in Advanced Organic Synthesis As a Building Block

Synthesis of Complex Organic Molecules

The strategic placement of three distinct functional groups on the benzene (B151609) ring makes 2-Bromo-6-(trifluoromethoxy)benzoic acid a valuable starting material for the synthesis of a wide array of complex organic structures across various chemical industries. ontosight.ai

In medicinal chemistry, the incorporation of fluorine-containing groups like trifluoromethoxy (-OCF3) is a widely used strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. beilstein-journals.org The trifluoromethoxy group can improve a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. beilstein-journals.org this compound serves as a key scaffold for introducing this beneficial group into potential therapeutics.

While specific APIs derived directly from this compound are detailed in proprietary literature, the utility of closely related analogs is well-documented. For instance, substituted 2-bromobenzoic acids are common starting materials in the synthesis of various APIs. nbinno.comgoogle.com A related compound, 2-bromo-6-fluorobenzoic acid, is a known precursor for synthesizing compounds to suppress PI3 kinase for anticancer applications and for creating oxadiazole derivatives for treating neuropathic pain. google.com The structural similarities suggest that this compound is a valuable intermediate for accessing novel APIs where the -OCF3 group is desired for its unique electronic and steric properties.

Table 1: Application of Related Benzoic Acid Derivatives in Pharmaceutical Synthesis

| Compound | Therapeutic Area/Target | Reference |

| 2-Bromo-6-fluorobenzoic acid | Anticancer (PI3 kinase inhibitor), Neuropathic Pain | google.com |

| 2-Bromo-6-fluoro-4-methylbenzoic acid | Anticancer (Erlotinib, Lapatinib) | nbinno.com |

| (Trifluoromethyl)benzoic acids | General building blocks for APIs | ontosight.ai |

The development of effective and selective agrochemicals, such as herbicides and pesticides, often relies on fluorinated organic molecules. ontosight.ai The trifluoromethoxy group is of growing importance in agrochemical research, conferring increased stability and lipophilicity which can enhance the bioactivity of a compound. beilstein-journals.org Benzoic acid derivatives containing trifluoromethoxy or trifluoromethyl groups are utilized in the development of potent pesticides and herbicides. chemimpex.comontosight.ai

The utility of the 2-bromo-benzoic acid scaffold in this sector is also established. For example, 2-bromo-6-fluorobenzoic acid is a key intermediate in the synthesis of fungicides like Flusilazole and Prothioconazole, which are used to protect crops. nbinno.com This precedent highlights the potential of this compound as a starting material for a new generation of agrochemicals, leveraging the combined structural features of the ortho-bromo acid and the trifluoromethoxy group to achieve desired biological effects. chemimpex.com

In materials science, benzoic acid derivatives are fundamental components for creating advanced materials, including polymers and liquid crystals. ontosight.ai The carboxylic acid group is capable of forming strong hydrogen bonds, leading to the self-assembly of molecules into ordered supramolecular structures. nih.gov This property is extensively used to design thermotropic liquid crystals, where rod-like benzoic acid dimers align to form mesophases. researchgate.net

The rigid core of this compound, combined with its capacity for hydrogen bonding, makes it a candidate for the synthesis of novel liquid crystalline materials. nih.gov Furthermore, the introduction of trifluoromethyl or related groups into polymers can impart specific and desirable thermal and mechanical properties. ontosight.ai While specific polymers incorporating this monomer are not widely reported in public literature, the fundamental principles of polymer and liquid crystal design suggest its potential utility in creating materials with unique optical and physical characteristics. tandfonline.com

Derivatization to Access Diverse Chemical Space

The presence of multiple reactive handles on this compound allows for extensive derivatization, enabling chemists to explore a broad chemical space and generate diverse molecular libraries.

The carboxylic acid functional group is readily converted into a variety of derivatives, most commonly esters and amides. These reactions are fundamental in organic synthesis for creating new linkages and functionalizing molecules.

Esterification : The conversion of this compound to its corresponding esters can be achieved through standard methods, such as Fischer esterification with an alcohol under acidic conditions or by reaction with an alkyl halide in the presence of a base. ontosight.ai

Amidation : Amide bond formation is one of the most important reactions in the pharmaceutical and chemical industries. acs.org Direct condensation of the carboxylic acid with a primary or secondary amine can be promoted by a wide range of coupling reagents (e.g., carbodiimides, TBTU) or Lewis acid catalysts to form the corresponding amide with high efficiency. sid.irnih.govorganic-chemistry.org

These derivatizations are crucial for building larger molecules, modifying solubility, and creating prodrugs or bioactive compounds.

Table 2: Common Derivatization Reactions of the Carboxylic Acid Group

| Derivative | Reagents | Reaction Type | Reference |

| Ester | Alcohol, Acid Catalyst | Fischer Esterification | ontosight.ai |

| Amide | Amine, Coupling Reagent (e.g., TBTU, TiCl4) | Condensation / Acylation | sid.irnih.gov |

| Acid Chloride | Thionyl Chloride (SOCl2) or Oxalyl Chloride | Acyl Halogenation | General Knowledge |

| Anhydride | Acid Chloride, Carboxylate | Acyl Substitution | General Knowledge |

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. 2-Bromobenzoic acids are recognized as powerful building blocks for the synthesis of a wide variety of nitrogen-containing heterocycles. researchgate.netchemicalbook.com The bromine atom at the ortho position to the carboxylic acid is particularly useful for constructing fused ring systems.

Modern synthetic methods, especially palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Ullmann), utilize the bromo-substituent as a synthetic handle. acs.orgnih.gov This allows for the regioselective formation of new carbon-carbon or carbon-nitrogen bonds. For example, a 2-bromobenzoic acid derivative can be coupled with an amine or another nitrogen-containing ring to forge a key bond, which is often followed by an intramolecular cyclization (condensation) involving the carboxylic acid group to complete the heterocyclic framework. nih.govgoogle.com This strategy has been used to access diverse scaffolds such as indolo[2,1-a]isoquinolines, quinazolines, and triazole-containing structures. chemicalbook.comacs.orggoogle.com The reactivity of this compound makes it an ideal substrate for these powerful cyclization strategies. researchgate.netacs.org

Synthesis of Fluorinated Scaffolds with Tunable Properties

The strategic incorporation of fluorine atoms and fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine, such as its high electronegativity and the metabolic stability of the carbon-fluorine bond, can profoundly influence the physicochemical and biological characteristics of a molecule. Among the array of fluorinated building blocks available to synthetic chemists, this compound stands out as a particularly valuable precursor for the construction of complex molecular architectures, or "scaffolds," with finely tunable properties.

The utility of this compound in this context stems from the orthogonal reactivity of its three key functional groups: the carboxylic acid, the bromine atom, and the trifluoromethoxy group. The carboxylic acid provides a handle for amide bond formation or other derivatizations. The bromo substituent is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.

The trifluoromethoxy (-OCF₃) group, often considered a "super-methyl" group, is a key contributor to the tunable properties of the resulting scaffolds. It is highly lipophilic and metabolically stable, which can enhance the bioavailability and pharmacokinetic profile of drug candidates. Furthermore, its strong electron-withdrawing nature can significantly modulate the electronic environment of the aromatic ring, influencing the reactivity of the other functional groups and the properties of the final molecule.

A hypothetical synthetic route illustrating the use of this compound to generate a library of substituted benzamide (B126) scaffolds is presented below. In this example, a Suzuki-Miyaura coupling is first employed to introduce diversity at the 2-position, followed by an amide coupling to further functionalize the molecule.

Table 1: Hypothetical Synthesis of a Diverse Benzamide Library from this compound

| Step | Reaction | Reactants | Product | Purpose |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | This compound, Arylboronic acid, Pd catalyst, Base | 2-Aryl-6-(trifluoromethoxy)benzoic acid | Introduction of diverse aryl groups to tune steric and electronic properties. |

The properties of the resulting scaffolds can be systematically tuned by varying the nature of the arylboronic acid and the amine used in the synthesis. For example, the introduction of electron-donating or electron-withdrawing groups on the aryl ring in the Suzuki-Miyaura coupling step can modulate the electronics of the entire scaffold. Similarly, the choice of amine in the amide coupling step can influence the scaffold's lipophilicity, polarity, and ability to participate in hydrogen bonding.

Table 2: Predicted Physicochemical Properties of Hypothetical Scaffolds

| Scaffold ID | R¹ (from Arylboronic acid) | R² (from Amine) | Calculated LogP* | Predicted Biological Target Interaction |

|---|---|---|---|---|

| A-1 | Phenyl | Benzyl (B1604629) | 4.2 | Potential for π-stacking interactions. |

| A-2 | 4-Methoxyphenyl | Cyclohexyl | 4.5 | Increased lipophilicity, potential for hydrophobic interactions. |

| A-3 | 3-Pyridyl | Morpholinoethyl | 2.8 | Increased polarity and aqueous solubility, potential for hydrogen bonding. |

*Calculated LogP values are estimations and serve for comparative purposes only.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-6-(trifluoromethoxy)benzoic acid, and what methodological considerations are critical for yield optimization?

- Synthesis via Cross-Coupling Reactions : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acid derivatives. For example, brominated intermediates can react with trifluoromethoxy-substituted aryl boronic acids under inert conditions (argon/nitrogen) .

- Flow Chemistry Optimization : Implement continuous flow systems to enhance reaction efficiency and reduce hazardous solvent use (e.g., replacing CCl4 with greener alternatives). This method improves regioselectivity and minimizes byproducts .

- Key Considerations : Monitor reaction temperature (70–90°C) and catalyst loading (1–5 mol% Pd). Purify via recrystallization in ethanol/water mixtures to isolate the product.

Q. What analytical techniques are optimal for characterizing this compound?

- LC-MS (Liquid Chromatography-Mass Spectrometry) : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid. The molecular ion peak [M-H]⁻ should appear at m/z 283.96 (exact mass) for qualitative confirmation .

- High-Resolution Mass Spectrometry (HRMS) : Compare observed m/z values (e.g., 283.9558) with theoretical calculations to validate molecular composition .

- FT-IR Spectroscopy : Identify characteristic bands for -COOH (2500–3300 cm⁻¹ broad stretch) and C-Br (550–650 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and heat sources. Decomposition products include toxic gases (HF, HBr) .

- Disposal : Classify as hazardous waste; consult licensed disposal agencies to comply with local regulations .

Advanced Research Questions

Q. How does the bromo substituent influence cross-coupling reactivity in synthesizing derivatives of this compound?

- Electronic Effects : The bromine atom acts as a leaving group, facilitating nucleophilic aromatic substitution (SNAr) or metal-catalyzed couplings. Its electronegativity enhances the electrophilicity of the aryl ring .

- Methodological Insight : Optimize Suzuki-Miyaura reactions using Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1). Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate) .

Q. What role does the trifluoromethoxy group play in modulating biological activity or binding affinity?

- Electron-Withdrawing Effects : The -OCF₃ group increases metabolic stability and enhances binding to hydrophobic enzyme pockets (e.g., microbial targets like leucyl-tRNA synthetase). Docking studies suggest improved van der Waals interactions .

- Experimental Validation : Synthesize analogs without -OCF₃ and compare IC₅₀ values in enzyme inhibition assays. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can researchers address stability issues of this compound under varying experimental conditions?

- Thermal Stability : Avoid temperatures >100°C. Decomposition occurs via cleavage of the trifluoromethoxy group, releasing COF₂ and Br₂ .

- pH-Dependent Stability : Maintain neutral to slightly acidic conditions (pH 5–7) in aqueous solutions. Under basic conditions, hydrolysis of the ester/carboxylic acid moiety may occur .

- Analytical Monitoring : Use NMR (¹H/¹⁹F) to detect degradation products. For example, loss of Br signal (δ 3.5–4.0 ppm in DMSO-d₆) indicates debromination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。